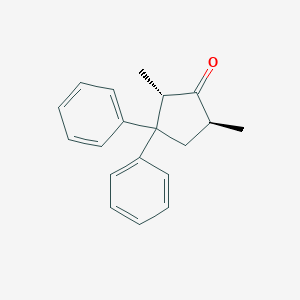
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one is a chiral compound with a unique structure that includes two methyl groups and two phenyl groups attached to a cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the phenyl groups through a Friedel-Crafts alkylation reaction. The reaction conditions often require careful control of temperature and pH to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the consistency and efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
(2R,5R)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one: The enantiomer of the compound with opposite stereochemistry.
2,5-Dimethyl-3,3-diphenylcyclopentan-1-one: A similar compound without specific stereochemistry.
Uniqueness
The uniqueness of (2S,5S)-2,5-Dimethyl-3,3-diphenylcyclopentan-1-one lies in its specific stereochemistry, which can significantly influence its chemical reactivity and interactions with biological molecules. This makes it a valuable compound in asymmetric synthesis and chiral studies.
Propiedades
Número CAS |
41024-61-7 |
|---|---|
Fórmula molecular |
C19H20O |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
(2S,5S)-2,5-dimethyl-3,3-diphenylcyclopentan-1-one |
InChI |
InChI=1S/C19H20O/c1-14-13-19(15(2)18(14)20,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3/t14-,15+/m0/s1 |
Clave InChI |
UCMNDJNUDWOMBT-LSDHHAIUSA-N |
SMILES isomérico |
C[C@H]1CC([C@@H](C1=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1CC(C(C1=O)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



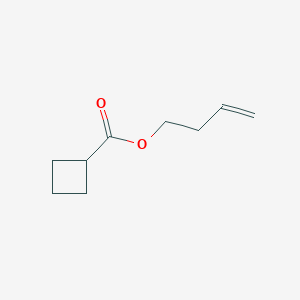
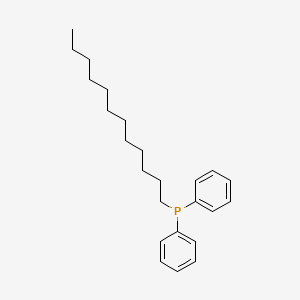
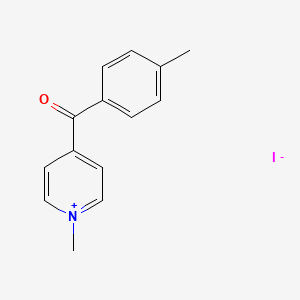
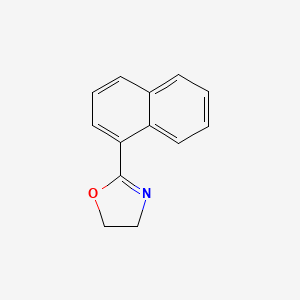
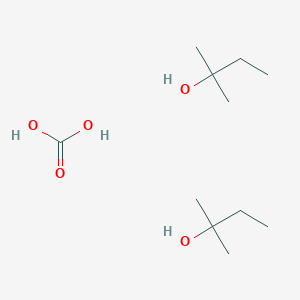
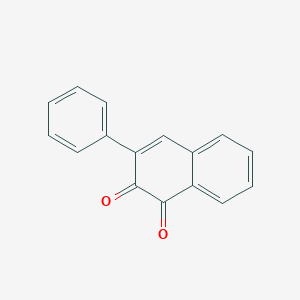
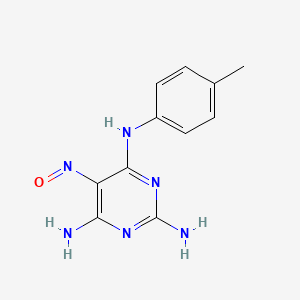
![1,1,8-Trimethyl-4-methylidenedodecahydro-4a,7-methanocyclopenta[b]heptalene-2,5,8,11,11a,12(1h)-hexol](/img/structure/B14664146.png)
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
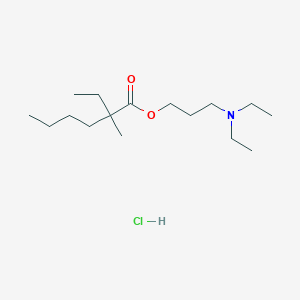
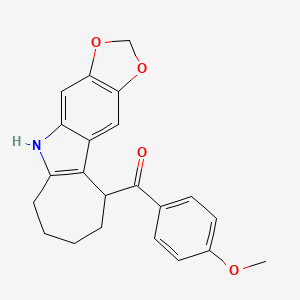

![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
